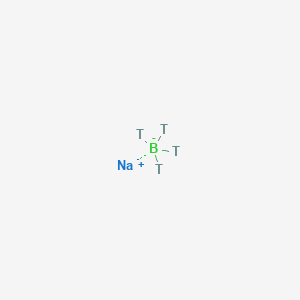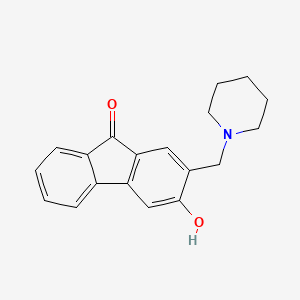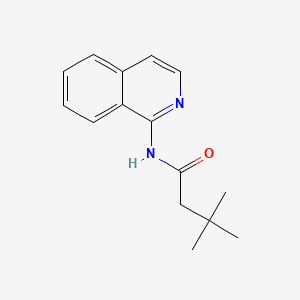![molecular formula C25H34N2O3 B13823915 N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B13823915.png)
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butylphenyl group, a pyrrolidinyl group, and a methoxyphenoxy group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the pyrrolidinyl group: The intermediate is then reacted with pyrrolidine under basic conditions to form the pyrrolidinyl-substituted intermediate.
Coupling with methoxyphenoxy acetic acid: The final step involves the coupling of the pyrrolidinyl intermediate with methoxyphenoxy acetic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial methods may also involve continuous flow reactions and the use of automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
科学的研究の応用
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the tert-butylphenyl, pyrrolidinyl, and methoxyphenoxy groups provides a distinct set of properties that can be leveraged for various applications.
特性
分子式 |
C25H34N2O3 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
N-[2-(4-tert-butylphenyl)-2-pyrrolidin-1-ylethyl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C25H34N2O3/c1-25(2,3)20-13-11-19(12-14-20)21(27-15-7-8-16-27)17-26-24(28)18-30-23-10-6-5-9-22(23)29-4/h5-6,9-14,21H,7-8,15-18H2,1-4H3,(H,26,28) |
InChIキー |
OVCZRMBIIQYWTC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2OC)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


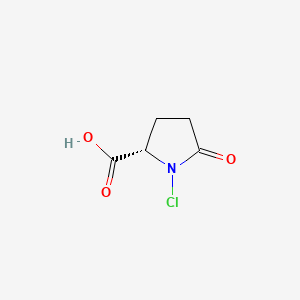
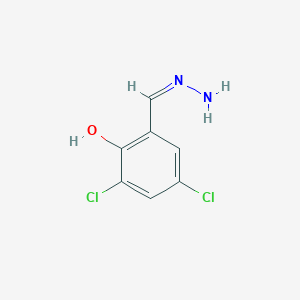

![3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13823866.png)
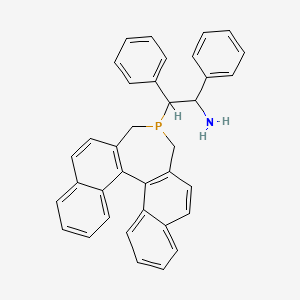
![5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B13823873.png)
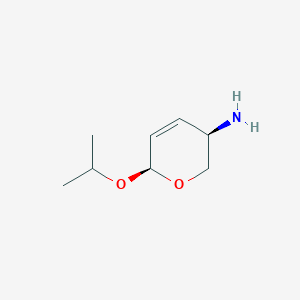


![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)
